Ccris 5867

Description

Historical Context of Natural Product Discovery and Isolation of Illudin S

The history of Illudin S discovery is intertwined with the investigation of fungi for their bioactive metabolites. Illudin S was first isolated from the fungus Clitocybe illudens, commonly known as the Jack O'Lantern mushroom, which is now classified under the genus Omphalotus (Omphalotus illudens) toku-e.comfungimag.comnih.govcenmed.commdpi.comselleckchem.com. Initial reports of its isolation from Clitocybe illudens cultures date back to 1950 by researchers Marjory Anchel, Annette Hervey, and William Robbins at the New York Botanical Garden fungimag.comnih.gov.

Initially, extracts from Clitocybe illudens were found to possess antibacterial properties fungimag.commdpi.com. Further investigations revealed that these extracts contained two unique antibiotics, later identified as Illudin S and Illudin M fungimag.com. Concurrently, a compound named "Lampterol," isolated from the poisonous and bioluminescent mushroom Lampteromyces japonicus (now Omphalotus guepiniiformis), was subsequently found to be identical to Illudin S fungimag.commdpi.com. The chemical structures of Illudin S and Illudin M were later elucidated and published by T. C. McMorris and M. Anchel in 1963 fungimag.comacs.org. Beyond its initial antibacterial activity, Illudin S was later found to exhibit antiviral (1963) and antitumor (1979) activities, broadening its academic significance fungimag.com.

Below is a table summarizing key historical points in the discovery and isolation of Illudin S:

| Year | Event | Source Organism(s) | Key Findings/Researchers |

| 1950 | First isolation and report of antibacterial activity | Clitocybe illudens (Omphalotus illudens) | Anchel, Hervey, Robbins; Isolation of antibiotics fungimag.comnih.govmdpi.com |

| 1963 | Structures of Illudin S and Illudin M published | Clitocybe illudens | McMorris and Anchel fungimag.comacs.org |

| 1963 | Discovery of antiviral activity | Clitocybe illudens | fungimag.com |

| Isolation of "Lampterol" and later identification as Illudin S | Lampteromyces japonicus (Omphalotus guepiniiformis) | Nakanishi et al. (Lampterol); Identity confirmed fungimag.commdpi.com | |

| 1979 | Discovery of antitumor activity | Clitocybe illudens | fungimag.com |

Academic Significance and Research Trajectory of Illudin S

Illudin S quickly gained academic significance due to its potent biological activities, particularly its cytotoxicity against various cell types. It was recognized as a potent antitumor sesquiterpene toku-e.comcenmed.comselleckchem.commedchemexpress.comscbt.com. Early preclinical evaluations highlighted its marked antitumor activity both in vitro and in vivo against a range of human cancer cells fungimag.commedchemexpress.com. However, these early studies also revealed a challenge: Illudin S demonstrated a poor therapeutic index, indicating a narrow margin between effective dose and toxicity to normal cells fungimag.com.

Research into the mechanism of action of Illudin S revealed that it is metabolically activated within cells into reactive intermediates that bind to DNA toku-e.comcenmed.com. This DNA damage appears to have characteristics distinct from those induced by other reactive metabolites toku-e.comcenmed.com. Studies showed that Illudin S exhibits potency against multi-drug resistant tumors, which further fueled research interest toku-e.comcenmed.com.

The challenges associated with the therapeutic index of the naturally occurring illudins spurred research into developing less toxic, yet still potent, derivatives. This research trajectory led to the synthesis of semisynthetic compounds known as acylfulvenes fungimag.comresearchgate.net. A notable example is irofulven (B1672183) (also known as hydroxymethylacylfulvene, HMAF, or MGI-114), a derivative of Illudin S fungimag.comnih.govmdpi.comresearchgate.net. Acylfulvenes, including irofulven, demonstrated improved therapeutic indices compared to the parent compound Illudin S while retaining marked antitumor efficacy against solid tumors fungimag.comresearchgate.net. Irofulven functions as a DNA-alkylating agent with a unique mechanism, preferentially targeting rapidly dividing malignant cells fungimag.comnih.gov. The development and study of irofulven represent a significant branch of the research trajectory initiated by the discovery of Illudin S, with irofulven progressing to clinical trials fungimag.comnih.gov.

Further academic research has delved into the specific ways Illudin S interacts with cellular processes. Studies have shown that Illudin S induces DNA lesions that are preferentially repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway nih.govnih.govvermeulenlab.com. These lesions can block replication forks, triggering responses akin to post-replication repair nih.gov. Illudin S has also been shown to block the cell cycle at the G1-S phase interface, particularly in certain leukemia cells, by disrupting thymidine-dependent DNA synthesis selleckchem.commedchemexpress.com.

Overview of Current Research Landscape and Key Scientific Questions for Illudin S

The current research landscape surrounding Illudin S continues to build upon the foundational discoveries of its isolation and biological activities. While the development of derivatives like irofulven has been a major focus, fundamental research into the parent compound and its mechanisms remains active.

Key areas of current investigation include further detailed characterization of the genotoxic and cytotoxic properties of Illudin S medchemexpress.comnih.gov. Researchers are actively studying its intricate interactions with DNA repair pathways, with a particular emphasis on the TC-NER system and understanding why Illudin S-induced lesions are primarily processed by this pathway rather than global repair mechanisms nih.govnih.govvermeulenlab.com. Elucidating the precise chemical nature of the DNA lesions induced by Illudin S is another critical area of ongoing research toku-e.comcenmed.comnih.govvermeulenlab.com.

Furthermore, studies continue to explore the factors that contribute to the tumor selectivity and differential activity observed with illudins and their derivatives researchgate.net. The mutational impact of Illudin S on human cells is also being investigated to understand the long-term genetic consequences of exposure nih.gov. Illudin S and its derivatives also serve as valuable tools in academic settings to probe and understand complex DNA repair mechanisms and cellular responses to DNA damage nih.govvermeulenlab.com.

Key scientific questions driving current research include:

What are the exact structures and distributions of the DNA adducts formed by the metabolically activated intermediates of Illudin S?

Why are these lesions predominantly recognized and repaired by TC-NER and not global NER or other repair pathways?

How do cellular factors, such as specific enzymes or protein interactions, influence the metabolic activation of Illudin S and the subsequent DNA damage and repair?

Can the understanding of Illudin S's mechanism of action inform the design of novel, more selective, and less toxic antitumor agents?

How do variations in DNA repair capacities across different cell types or individuals influence sensitivity to Illudin S? nih.govnih.gov

Research into Illudin S continues to provide valuable insights into natural product chemistry, DNA damage and repair, and the development of potential therapeutic agents.

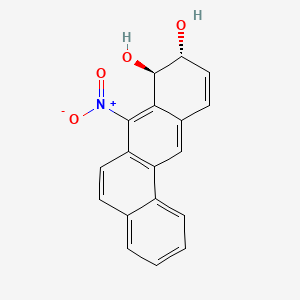

Structure

3D Structure

Properties

CAS No. |

87259-00-5 |

|---|---|

Molecular Formula |

C18H13NO4 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

(8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol |

InChI |

InChI=1S/C18H13NO4/c20-15-8-6-11-9-14-12-4-2-1-3-10(12)5-7-13(14)17(19(22)23)16(11)18(15)21/h1-9,15,18,20-21H/t15-,18+/m1/s1 |

InChI Key |

LREBZIARNANHNE-QAPCUYQASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@H]([C@@H](C4=C3[N+](=O)[O-])O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3[N+](=O)[O-])O)O |

Origin of Product |

United States |

Synthetic Chemistry and Analog Design of Illudin S

Total Synthesis Approaches to Illudin S

The total synthesis of Illudin S presents a considerable challenge due to its intricate architecture, including multiple stereocenters and a strained cyclopropane (B1198618) ring. Early total synthesis efforts were reported, involving strategies such as the Michael addition of a cyclopropane intermediate to a substituted cyclopentenone, followed by transformations to form the six-membered ring via aldol (B89426) condensation. google.comacs.org

More recent synthetic approaches have explored alternative methodologies for constructing the core illudane (B1247565) skeleton. One strategy involves the use of dipolar cycloaddition reactions of cyclic carbonyl ylides with cyclopentenone to build the six-membered ring. google.com Another approach has utilized an enyne ring-closing metathesis (EYRCM) cascade reaction to rapidly assemble the cyclohexenyl B-ring, which is common to the illudins. nih.govnih.gov This EYRCM strategy allows for the synthesis of functionalized precursors to the core structure. nih.gov

Efficient synthesis of key intermediates containing the reactive cyclopropane and tertiary alcohol substructure, common to Illudin S and its analogs, is critical for total synthesis efforts. nih.gov Researchers have developed routes to generate these precursors, sometimes in multi-gram quantities, facilitating the exploration of different synthetic pathways. nih.govnih.gov

Semisynthetic Modifications and Derivatization Strategies of Illudin S

Given the complexity of total synthesis and the desire to modify specific functionalities, semisynthetic approaches starting from naturally isolated Illudin S have been widely employed. These strategies focus on modifying the Illudin S structure to generate analogs with altered chemical properties and potentially improved biological profiles. researchgate.netnih.gov

A prominent class of semisynthetic derivatives are the acylfulvenes, including hydroxymethylacylfulvene (HMAF, Irofulven). researchgate.netgoogle.comnih.goveur.nlumn.eduresearchgate.netnih.gov Acylfulvenes are derived from Illudin S through treatment with acid, involving a reverse Prins reaction. researchgate.net These modifications result in structural changes, such as the conversion of the five-membered ring into a fulvene (B1219640) structure acylated by the carbonyl in the six-membered ring. nih.gov

Derivatization strategies also involve modifying specific functional groups on the Illudin S scaffold. For instance, the primary hydroxyl group of Illudin S is not considered crucial for cytotoxicity, while the free secondary hydroxyl group in the five-membered ring enhances it. nih.gov Esters of related illudins have been reported to largely retain cytotoxic effects. nih.gov These findings guide derivatization efforts aimed at tuning activity and selectivity.

Semisynthesis requires a sustainable supply of the natural compound, often in multi-gram scale and with high purity, for further derivatization. nih.gov

Design Principles for Novel Illudin S Analogs

The design of novel Illudin S analogs is primarily driven by the aim to improve the therapeutic index and selectivity compared to the parent compound. researchgate.netgoogle.comnih.gov While Illudin S exhibits potent cytotoxicity, its lack of selectivity towards malignant cells has been a limitation. researchgate.net

Key structural features of Illudin S, such as the enone-spirocyclopropyl pharmacophore, are considered essential for cytotoxic activity. nih.gov Modifications often focus on this core structure and other functional groups to modulate reactivity and interaction with biological targets. nih.gov

Acylfulvenes, as semisynthetic analogs, demonstrate how minor structural changes can lead to a more favorable selectivity profile. umn.edunih.gov For example, acylfulvene (B1200177) is reported to be significantly less toxic against certain normal cells compared to Illudin S, while showing efficacy against tumor xenografts. researchgate.netresearchgate.netresearchgate.net This improved profile is linked to their bioactivation mechanism and interaction with cellular components. umn.edunih.govnih.gov

Studies on structure-activity relationships (SAR) guide the design process, identifying the importance of specific groups like the secondary hydroxyl group in Illudin S activity. nih.gov Analogs with modified spirocycles, such as spiro-cyclobutane instead of spiro-cyclopropane, have also been synthesized to investigate the impact of ring strain and structure on cytotoxicity. researchgate.net

Molecular Mechanisms of Action of Illudin S

Biochemical Interactions and Enzymatic Modulation by Illudin S

The biological activity of Illudin S is intricately linked to its interactions with cellular enzymes and proteins. These interactions can lead to the modulation of critical cellular pathways.

Investigation of Enzyme Inhibition Profiles

Research into the enzymatic inhibition profile of Illudin S has revealed complex interactions. While Illudin S itself does not directly inhibit purified glutathione (B108866) reductase (GR) in vitro, its semi-synthetic analogs, the acylfulvenes, exhibit concentration-dependent inhibition of this crucial antioxidant enzyme. However, in cell-based assays, Illudin S has been observed to inhibit cellular GR activity, suggesting that intracellular activation may be required for this effect.

Recent studies have also identified Illudin S as a potential inhibitor of the p53-Mdm2 interaction. It has been shown to have a direct binding affinity to the Mdm2 binding site on p53, which leads to the stabilization and increased transcriptional activity of the p53 tumor suppressor protein. This inhibition of the p53-Mdm2 interaction contributes to the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Enzyme and Protein Interactions of Illudin S

| Target Enzyme/Protein | In Vitro Effect of Illudin S | Cellular Effect of Illudin S |

|---|---|---|

| Glutathione Reductase (GR) | No significant inhibition | Inhibition of activity |

| p53-Mdm2 Interaction | - | Inhibition, leading to p53 stabilization |

Interference with Macromolecular Synthesis by Illudin S

A primary mechanism of Illudin S cytotoxicity is its ability to interfere with the synthesis of essential macromolecules. Studies in bacterial and mammalian cells have demonstrated that Illudin S is a potent inhibitor of DNA synthesis. nih.gov Ribonucleic acid (RNA) synthesis is also inhibited, but typically at concentrations of Illudin S that are significantly higher than those required to inhibit DNA synthesis. nih.gov In contrast, protein synthesis is generally not significantly affected, except for some initial, transient inhibition. nih.gov The targeted inhibition of DNA synthesis is a key factor in the compound's ability to halt cell proliferation.

Table 2: Effect of Illudin S on Macromolecular Synthesis

| Macromolecule | Effect of Illudin S |

|---|---|

| DNA | Strong inhibition |

| RNA | Inhibition at higher concentrations |

| Protein | Largely unaffected |

Mechanisms of Covalent Adduct Formation and DNA Damage by Illudin S

The genotoxic effects of Illudin S are mediated through the formation of covalent adducts with DNA. Following intracellular bioactivation, the reactive intermediate of Illudin S can alkylate DNA, forming lesions that disrupt normal cellular processes. eur.nlnih.gov These Illudin S-DNA adducts are potent blocks to both DNA replication and transcription, leading to the activation of cellular stress responses. nih.gov

A remarkable feature of Illudin S-induced DNA damage is the cellular repair response it elicits. The majority of the lethal effects of these DNA lesions are prevented by the nucleotide excision repair (NER) pathway. eur.nlnih.gov More specifically, the transcription-coupled NER (TC-NER) sub-pathway is critically important for the repair of Illudin S-induced DNA damage. eur.nlnih.govnih.gov This is in contrast to many other DNA damaging agents, where the global genome NER (GG-NER) pathway plays a more prominent role. The reliance on TC-NER suggests that the DNA lesions caused by Illudin S are particularly problematic when they are located on the transcribed strand of active genes, where they block the progression of RNA polymerase.

The core NER enzymes, including XPA, XPF, XPG, and TFIIH, are essential for the repair of these adducts. eur.nlnih.gov However, the global NER initiators XPC, HR23A/HR23B, and XPE are not required for the processing of Illudin S-induced lesions. eur.nlnih.gov This selective requirement for the TC-NER machinery highlights a unique aspect of the DNA damage profile of Illudin S.

Molecular Targets and Cellular Interactions of Illudin S

Identification and Characterization of Protein Targets of Illudin S

Receptor Binding Studies and Ligand-Target Interactions

Current research primarily describes the mechanism of action of illudin S through covalent modification of biomolecules, particularly DNA and proteins, rather than through reversible binding to specific receptors. Studies focusing on traditional receptor binding or specific ligand-target interactions in the context of pharmacological receptors are not prominently featured in the literature.

Direct Protein Modification by Illudin S

Illudin S has demonstrated reactivity with thiol-containing molecules such as cysteine and glutathione (B108866) through Michael-type addition to its α,β-unsaturated ketone moiety, forming a reactive intermediate. researchgate.net However, studies comparing illudin S to its semi-synthetic analogs, such as acylfulvene (B1200177) derivatives, have shown differences in protein modification profiles. For instance, while acylfulvene derivatives like hydroxymethylacylfulvene (HMAF) can inhibit thioredoxin (Trx) activity through covalent modification of cysteine residues, illudin S showed minimal inhibition of isolated Trx. frontiersin.orgfrontiersin.org Mass spectrometry analysis did not provide evidence of covalent modification of Trx by illudin S, unlike the adduct formation observed with HMAF and acylfulvene (AF). frontiersin.org Furthermore, while illudin S was noted to inhibit cellular glutathione reductase (GR) activity in a manner not dependent on concentration, acylfulvene analogs exhibited concentration-dependent GR inhibition. nih.gov In vitro experiments with isolated GR showed no inhibition by illudin S at concentrations up to 2 mM. nih.gov

Cellular Uptake and Intracellular Localization of Illudin S

Illudin S is characterized by rapid cellular uptake. iiarjournals.org In sensitive cell lines, the accumulation of illudins is described as saturable and energy-dependent. nih.govaacrjournals.org Conversely, cell lines that are less sensitive to illudin S exhibit minimal uptake of the compound. nih.gov Studies have indicated that there is no significant efflux of illudin S or its metabolites from tumor cells. nih.gov The differential cellular uptake appears to be a significant factor contributing to the varying cytotoxicity observed among different tumor cell lines. researchgate.net Interestingly, the expression of the c-myc oncogene does not seem to influence the cellular uptake of illudins. aacrjournals.org While direct localization studies for illudin S are limited in the provided data, studies on the derivative irofulven (B1672183) indicate predominant localization in the nuclear compartment, followed by the cytosol and membrane compartments. researchgate.net

Modulation of Specific Cellular Organelles by Illudin S

While the primary focus of research on illudin S has been its interaction with DNA and its impact on the cell cycle, detailed studies specifically delineating the direct modulation of individual cellular organelles by illudin S are not extensively documented in the provided literature. The mechanism involving the generation of reactive intermediates and subsequent covalent binding to various biomolecules could potentially lead to indirect effects on organelle function; however, the precise nature and extent of such modulation are not clearly defined in the search results.

Impact on Key Cellular Processes and Pathways by Illudin S

Illudin S exerts its cytotoxic effects by influencing several key cellular processes and pathways. It is known for its genotoxic activities molnova.commedchemexpress.comlifetechindia.com and its ability to disrupt thymidine-dependent DNA synthesis without significantly affecting RNA or protein synthesis. selleckchem.com Kinetic studies examining the incorporation of radiolabeled thymidine, uridine, and leucine (B10760876) suggest that the primary impact of illudin S is on DNA synthesis. nih.gov The DNA lesions induced by illudin S metabolites are notably resistant to repair by conventional DNA repair pathways. bertin-bioreagent.comcaymanchem.com These illudin-induced DNA adducts are largely ignored by global repair systems, including nucleotide excision repair (NER), base excision repair (BER), and non-homologous end joining (NHEJ). eur.nlnih.gov Repair of these lesions appears to occur primarily when they are encountered by stalled replication or transcription complexes. eur.nlnih.gov Transcription-coupled NER (TC-NER) and post-replication repair mechanisms play crucial roles in protecting cells from the toxicity of illudin S. eur.nlnih.gov Cells deficient in specific TC-NER factors, such as CSA, CSB, and UVS, exhibit increased sensitivity to illudin S. eur.nl Furthermore, the activity of RAD18 is necessary for optimal cell survival, indicating that illudin S lesions can impede replication forks, triggering responses similar to post-replication repair. eur.nlnih.gov However, the translesion polymerase DNA polymerase eta does not appear to be involved in the processing of illudin lesions. eur.nlnih.gov The expression of the c-myc oncogene has been shown to influence cellular sensitivity to illudins and may affect their metabolic conversion into cytotoxic forms. aacrjournals.org

Investigating Cell Cycle Perturbations

A well-characterized effect of illudin S is its impact on the cell cycle. Illudin S consistently induces a complete block at the G1-S phase transition of the cell cycle. molnova.combertin-bioreagent.comresearchgate.netlifetechindia.comselleckchem.comnih.govcaymanchem.com This cell cycle arrest is particularly prominent in myeloid and T-lymphocyte leukemia cell lines. bertin-bioreagent.comselleckchem.comcaymanchem.com Studies on irofulven, a semi-synthetic derivative of illudin S, also demonstrate its ability to induce S-phase cell cycle arrest. iiarjournals.orgaacrjournals.org

Cell Cycle Impact of Illudin S

| Effect on Cell Cycle Phase | Observation | Relevant Cell Types |

| G1-S Phase Block | Complete block at the G1-S phase interface. | Human leukemia cells, Myeloid leukemia, T-lymphocyte leukemia cells. molnova.combertin-bioreagent.comresearchgate.netlifetechindia.comselleckchem.comnih.govcaymanchem.com |

Analysis of Apoptotic Pathway Induction and Regulation

Illudin S and its semi-synthetic analog, irofulven, are known to induce apoptosis in tumor cells. researchgate.netaacrjournals.org This induction appears to be a significant mechanism underlying their anti-tumor properties. Studies with irofulven, which acts via similar mechanisms to illudin S, indicate a selective induction of apoptosis in tumor cells, even those resistant to conventional therapies or with altered p53 or p21 status, and independently of Bcl-2 expression. researchgate.net

The cytotoxicity of illudins and acylfulvenes involves DNA alkylation, which subsequently leads to cell-cycle arrest and the induction of apoptosis. researchgate.net The DNA lesions induced by illudin S are notable because they seem to bypass global repair pathways and are primarily processed by transcription-coupled and replication-coupled repair pathways. eur.nloup.com Specifically, an active nucleotide excision repair (NER) system can prevent a significant portion of illudin's lethal effects in human fibroblasts, with core NER enzymes like XPA, XPF, XPG, and TFIIH being essential for recovery. eur.nl However, global NER initiators such as XPC, HR23A/HR23B, and XPE are not required, while factors specific for transcription-coupled NER, including CSA, CSB, and UVS, are critical for survival and recovery from transcription inhibition. eur.nl

Mitochondrial dysfunction plays a central role in the apoptotic signaling induced by irofulven in prostate cancer cells. aacrjournals.org This involves the induction of a caspase cascade. Irofulven treatment leads to the processing and activation of initiator caspase-9, followed by the activation of downstream effector caspases, such as caspase-7 and caspase-3. aacrjournals.org The temporal sequence shows the conversion of inactive pro-caspases to their active truncated forms. aacrjournals.org Additionally, there is evidence suggesting the involvement of caspase-independent apoptotic pathways mediated by mitochondrial permeability transition. aacrjournals.org

The consistent and potent induction of apoptosis in various tumor systems is considered a hallmark of irofulven. aacrjournals.org This apoptotic activity is linked to the drug's interactions with both cellular DNA and proteins. aacrjournals.org

Table 1: Key Aspects of Illudin S/Irofulven-Induced Apoptosis

| Feature | Description |

| Mechanism | DNA alkylation leading to cell-cycle arrest and apoptosis. researchgate.net |

| Selectivity | Selective induction of apoptosis in tumor cells. researchgate.net |

| DNA Repair Involvement | Primarily processed by transcription-coupled and replication-coupled repair. eur.nloup.com |

| Key Enzymes/Factors | Essential: XPA, XPF, XPG, TFIIH, CSA, CSB, UVS, RAD18. eur.nl Dispansable: XPC, HR23A/HR23B, XPE. eur.nl |

| Mitochondrial Role | Central to irofulven-induced apoptotic signaling. aacrjournals.org |

| Caspase Activation | Involves activation of caspase-9, caspase-7, and caspase-3. aacrjournals.org |

| Alternative Pathways | Potential involvement of caspase-independent pathways. aacrjournals.org |

Examination of Autophagy Modulation

The role of Illudin S specifically in the modulation of autophagy is less extensively documented compared to its effects on apoptosis. However, autophagy is a vital cellular process involved in clearing damaged components and promoting cell survival, and its modulation is considered a promising strategy in cancer therapy. nih.govresearchgate.net

While direct studies on Illudin S and autophagy are limited in the provided search results, related compounds or pathways known to interact with illudins have been implicated in autophagy regulation. For instance, PIM1 kinase, which has been linked to the activity of illudin M (a related fungal metabolite), is involved in regulating autophagy in cancer cells. researchgate.net Inhibition of PIM1 has been shown to block autophagic flux and sensitize glioblastoma cells to apoptosis induced by other agents. researchgate.net Overexpression of PIM1 can also enhance autophagy via the AMPK/mTOR pathway. researchgate.net

Structure Activity Relationship Sar Studies of Illudin S Analogs

Qualitative Structure-Activity Relationship Analysis of Illudin S Scaffold

Qualitative SAR analysis of the Illudin S scaffold has identified key structural features essential for its cytotoxic activity. The primary enone-spirocyclopropyl pharmacophore is considered essential. nih.gov This unique moiety facilitates alkylation of biological nucleophiles, such as thiols in proteins and DNA bases, after metabolic activation. nih.govnih.govacs.orgbioaustralis.comresearchgate.net

Alterations to this core structure significantly impact activity. For instance, replacing the spiro-cyclopropane ring with a spiro-cyclobutane ring generally results in reduced cytotoxicity. acs.orgfigshare.com This suggests that the strain and reactivity of the cyclopropane (B1198618) ring are important for the molecule's mechanism of action, which involves ring opening upon reaction with nucleophiles. acs.org

The tertiary hydroxyl group in Illudin S appears vital for its unique reactivity. nih.gov However, the primary hydroxyl group is not considered crucial for cytotoxicity. nih.gov The presence of a free secondary hydroxyl group in the five-membered ring enhances cytotoxicity, although esters of Illudin M (a related illudin) have shown largely retained cytotoxic effects. nih.gov

Oxidation of Illudin M to dehydroilludin M has been reported to lower toxicity while enhancing efficacy. acs.org Similarly, the conversion of Illudin S to acylfulvene (B1200177) (a semisynthetic derivative) by treatment with dilute sulfuric acid also results in lower toxicity and superior efficacy compared to the parent compound. acs.org These observations suggest that modulating the reactivity of the illudin scaffold can lead to analogs with improved therapeutic indices. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Illudin S Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate structural descriptors of Illudin S derivatives with their biological activities. This allows for the prediction of activity for new, untested compounds.

Descriptor Selection and Feature Engineering in QSAR

In QSAR studies of Illudin S analogs, descriptor selection and feature engineering involve choosing molecular descriptors that capture relevant structural and physicochemical properties influencing biological activity. These can include:

Electronic descriptors: Reflecting the electronic distribution and reactivity of the molecule, particularly around the enone and cyclopropyl (B3062369) moieties.

Steric descriptors: Describing the size and shape of substituents, which can affect binding to biological targets or access to the site of action.

Hydrophobic descriptors: Representing the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion.

Topological descriptors: Characterizing the molecular connectivity and branching.

Specific features engineered for illudin analogs often focus on the modifications made to the core scaffold, such as the nature and position of substituents on the rings, alterations to the spiro system, and modifications of the hydroxyl groups.

Predictive Model Development and Validation for Illudin S Analogs

Predictive QSAR models for Illudin S analogs are typically developed using statistical methods that correlate the selected descriptors with experimental biological activity data (e.g., IC50 values). Common methods include multiple linear regression, partial least squares, and machine learning techniques.

Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. This often involves:

Internal validation: Using techniques like leave-one-out cross-validation to assess the model's robustness and avoid overfitting. Statistical parameters like the cross-validated correlation coefficient (q²) are used. jbclinpharm.org

External validation: Testing the model's predictive ability on a separate set of compounds not used in the model development. Parameters like the external correlation coefficient (r²_ext) indicate how well the model predicts the activity of new compounds.

Applicability Domain: Defining the structural and chemical space for which the model is expected to provide reliable predictions.

Successful QSAR models can help prioritize the synthesis and testing of promising new Illudin S analogs, accelerating the drug discovery process.

Impact of Stereochemistry on Illudin S Biological Activity

The stereochemistry of Illudin S plays a significant role in its biological activity. Illudin S possesses multiple chiral centers, and the specific spatial arrangement of functional groups is crucial for its interaction with biological targets. columbia.eduontosight.ai

The unique fused 6,5-bicyclic ring system with a spirocyclopropyl substituent has a defined stereochemistry in the natural product. nih.gov Studies on the absolute stereochemistry of Illudin S have been conducted using chemical and spectroscopic methods, including X-ray analysis. columbia.eduresearchgate.net

While detailed comparative studies on the biological activity of all possible stereoisomers of Illudin S are not extensively documented in the provided search results, the fact that natural Illudin S exists as a specific isomer (with defined stereochemistry at C-2, C-5, and C-6 in the spiro[1H-indene-6,1'-cyclopropane] numbering) uni.lu suggests that this particular spatial arrangement is optimized for its biological effects, likely related to the precise positioning of the reactive enone-cyclopropyl system and hydroxyl groups for interaction with cellular components. nih.govacs.org The conversion of Illudin S to isoilludin S via an acyloin rearrangement results in a compound with identical relative configurations at certain chiral centers, indicating the potential for rearrangement products to retain some structural features. columbia.edu

Elucidation of Pharmacophoric Features for Illudin S Activity

The pharmacophore of a molecule represents the essential features and their spatial arrangement required for biological activity. For Illudin S, the primary pharmacophoric features identified are the enone and the spirocyclopropyl ring. nih.gov

This enone-spirocyclopropyl system acts as a latent alkylating agent. nih.govnih.govacs.orgbioaustralis.comresearchgate.net Upon metabolic activation, often involving reduction of the enone, a reactive intermediate is generated that can undergo Michael addition by nucleophiles, followed by opening of the strained cyclopropane ring. acs.org This process leads to covalent modification of biological macromolecules like DNA and proteins. nih.govnih.govacs.orgbioaustralis.comresearchgate.net

Computational Chemistry and Molecular Modeling of Illudin S

Molecular Docking and Dynamics Simulations of Illudin S-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as Illudin S) when bound to a protein target. ipb.pt This method estimates the binding affinity between the molecule and the target site, providing insights into potential interactions. ipb.pt Studies have utilized molecular docking to explore the binding of Illudin S and its derivatives to various protein targets, including those involved in cancer pathways. biorxiv.orgresearchgate.net For instance, molecular docking has been employed in the in silico screening of mushroom bioactive compounds, including Illudin S, to identify potential inhibitors of proteins like BUB1B, which is relevant in breast cancer. biorxiv.org These studies aim to find compounds with considerable binding affinity to the target protein. biorxiv.org

Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time. bnl.govmdpi.com This provides a more realistic representation of the dynamic nature of molecular interactions and allows for the assessment of the stability of the predicted binding poses obtained from docking. plos.org MD simulations can reveal how Illudin S interacts with its target in a dynamic environment, including the formation and breaking of hydrogen bonds and other interactions. plos.org While specific detailed MD simulation studies solely focused on Illudin S-target interactions were not extensively highlighted in the search results, MD simulations are a standard technique used in conjunction with docking to validate and refine predicted binding modes and understand the dynamic stability of protein-ligand complexes. plos.orgbiorxiv.org This is particularly relevant for understanding how Illudin S, as an alkylating agent, might interact with DNA or proteins. ipb.ptresearchgate.net

In Silico Screening and Virtual Ligand Design for Illudin S-like Compounds

In silico screening involves the computational evaluation of large libraries of compounds to identify potential candidates with desired properties, such as binding affinity to a specific target. This approach is significantly faster and less expensive than experimental screening. Virtual ligand design, on the other hand, focuses on designing novel molecules with predicted improved properties based on the structural information of the target and known active compounds like Illudin S.

Given the potent, but also toxic, nature of native Illudin S, in silico screening and virtual ligand design are valuable for identifying or creating analogs with potentially better therapeutic indices and reduced off-target toxicity. researchgate.netunc.edu Studies have explored in silico screening of natural product analogs to find potential drug candidates. biorxiv.org While direct examples of virtual ligand design specifically for Illudin S were not prominently found, the principle of using computational methods to design derivatives with altered properties, such as improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics or selective targeting, is a common strategy in drug discovery. unc.edu The identification of Illudin S as a potential payload in antibody-drug conjugates (ADCs) through in silico analysis highlights the use of computational methods in finding new applications for existing cytotoxic agents. plos.org

Quantum Chemical Calculations to Elucidate Reaction Mechanisms of Illudin S

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. niscpr.res.indiva-portal.orgrsc.orgnih.gov These calculations can provide detailed insights into reaction mechanisms, including transition states and energy barriers. diva-portal.orgrsc.org

Illudin S is known to undergo metabolic activation to reactive intermediates that can alkylate DNA and proteins. cenmed.comipb.ptresearchgate.net Quantum chemical calculations can be used to elucidate the specific chemical reactions involved in this activation process and the subsequent alkylation reactions. By understanding the electronic properties and reaction pathways, researchers can gain a deeper understanding of how Illudin S exerts its genotoxic effects. While specific detailed quantum chemical studies on the reaction mechanism of Illudin S alkylation were not extensively detailed in the search results, quantum chemical calculations are a recognized method for studying reaction mechanisms in organic and biological chemistry. diva-portal.orgnih.govrsc.orgnih.gov This type of calculation would be essential for a thorough understanding of how Illudin S interacts covalently with its biological targets.

Cheminformatics Approaches for Illudin S Research

Cheminformatics involves the application of computational and informational techniques to chemical data. researchgate.net In the context of Illudin S research, cheminformatics approaches can be used for managing, analyzing, and modeling chemical data related to Illudin S and its analogs.

This includes building databases of Illudin S derivatives, analyzing structure-activity relationships (SAR), and developing predictive models for biological activity or toxicity. unc.eduresearchgate.net Cheminformatics tools can assist in the selection of compounds for in silico screening and virtual design by characterizing and clustering molecules based on structural similarity. researchgate.net They can also be used to predict physicochemical properties and potential off-target interactions. researchgate.net The use of cheminformatics tools is increasingly common in drug discovery to enhance efficiency and guide the selection and design of promising compounds. ipb.ptresearchgate.net

Preclinical Investigations and Mechanistic Elucidation of Illudin S

In Vitro Mechanistic Studies of Illudin S

In vitro studies have been instrumental in dissecting the cellular and biochemical mechanisms by which Illudin S exerts its effects. These investigations have revealed that Illudin S acts as a potent inhibitor of DNA synthesis and induces a block at the G1-S phase transition of the cell cycle. selleckchem.comnih.govaacrjournals.orgresearchgate.net While it causes DNA damage, the nature of these lesions appears to differ from those induced by conventional DNA-damaging agents, as Illudin S does not primarily form DNA intrastrand or DNA-protein cross-links. aacrjournals.org Instead, it leads to the formation of DNA adducts and a limited number of single-stranded breaks, which can subsequently result in double-stranded DNA fragmentation and the induction of apoptosis. aacrjournals.orgnih.gov The compound's reactivity with intracellular thiols, such as glutathione (B108866), also plays a role in its mechanism, with alterations in glutathione levels impacting cytotoxicity. researchgate.net

Cellular and Biochemical Assay Systems for Illudin S Activity

A variety of cellular and biochemical assay systems are employed to investigate the activity and mechanism of action of Illudin S. Cell viability assays, such as those using human fibroblasts, are commonly used to quantify the cytotoxic potency of Illudin S, typically yielding results in the picomolar to nanomolar range depending on the cell type. molnova.comaacrjournals.orgmedchemexpress.com Colony formation and liquid culture assays provide further insights into the compound's ability to inhibit cell proliferation and induce cell killing over time. nih.govresearchgate.net

Cytokinetic studies, often utilizing flow cytometry, are crucial for analyzing the impact of Illudin S on the cell cycle. These studies consistently demonstrate a block at the G1-S phase interface. nih.govresearchgate.net Assays measuring the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., thymidine, uridine, and leucine) help to pinpoint the primary macromolecular target, confirming that Illudin S predominantly disrupts DNA synthesis. selleckchem.comnih.govresearchgate.net Furthermore, techniques for quantifying DNA adduct formation are used to directly assess the interaction of Illudin S metabolites with genomic DNA. nih.gov Functional assays and biochemical assays (both cell-free and cell-based) are broadly applied to evaluate the efficacy and elucidate the specific molecular functions affected by Illudin S. oncotarget.comnjbio.com

Target Engagement Studies in Cell Lines

Target engagement studies aim to identify and validate the specific cellular molecules or structures that Illudin S interacts with. It is known that Illudin S alkylates biological targets, including DNA. researchgate.net Techniques such as ligand binding assays can be used to detect and quantify the interaction of Illudin S or its active metabolites with potential binding partners within cells. njbio.com Chemoproteomic profiling, which involves using chemical probes to label and identify proteins that interact with a compound, can reveal a broader spectrum of enzyme targets. researchgate.net The identification of PTGR1 as an enzyme involved in the intracellular activation of Illudin S highlights the importance of understanding these metabolic interactions as a form of target engagement. nih.govresearchgate.net Analyzing the density and distribution of potential targets within different cell lines can also provide insights into differential sensitivity. njbio.com

High-Throughput Screening for Pathway Modulators

High-throughput screening (HTS) is a powerful approach used in preclinical research to rapidly evaluate large libraries of compounds for their ability to modulate specific biological pathways or cellular phenotypes relevant to Illudin S activity. oncotarget.comumich.edu While direct HTS for Illudin S pathway modulators is not explicitly detailed in the provided snippets, HTS platforms, which utilize miniaturized assay formats, robotics, and automated detection systems, are routinely applied to identify compounds that influence cell cycle progression, DNA damage response, or apoptotic pathways – all of which are affected by Illudin S. oncotarget.comcapes.gov.br Drug-genetic interaction screens, a form of HTS, have been successfully used to identify genes (and thus associated pathways) that, when altered, confer sensitivity or resistance to Illudin S, providing valuable insights into the cellular processes that handle Illudin S-induced stress. nih.gov

Analysis of Downstream Signaling Pathway Alterations

Analysis of downstream signaling pathway alterations provides a comprehensive view of the cellular response to Illudin S exposure. The observed G1-S cell cycle arrest is a direct consequence of the compound's interference with DNA synthesis. selleckchem.comnih.govresearchgate.net The induction of apoptosis is a critical downstream outcome, triggered by the accumulation of DNA damage and activation of apoptotic signaling cascades. aacrjournals.orgiiarjournals.org Studies have shown that Illudin S-induced DNA lesions are primarily processed by transcription-coupled nucleotide excision repair (TC-NER) and, to some extent, post-replication repair pathways. nih.govresearchgate.netaacrjournals.org Key components of the TC-NER pathway, including CSB, CSA, UVSSA, and ELOF1, are essential for cellular tolerance to Illudin S, indicating that disruption or engagement of this repair machinery is a significant downstream effect. nih.gov Furthermore, Illudin S treatment activates the replication stress response and can lead to the accumulation of specific DNA mutations, highlighting the engagement of translesion synthesis pathways in an attempt to bypass DNA lesions. nih.gov Pathway enrichment analysis of gene expression data from Illudin S-treated cells can identify other affected signaling networks, such as those involved in DNA repair, cell cycle control, and stress responses. biorxiv.org

Advanced Cell Culture Models for Illudin S Research

Advanced cell culture models, particularly three-dimensional (3D) systems, are increasingly utilized in preclinical research to better recapitulate the in vivo tumor microenvironment and provide more physiologically relevant data compared to traditional two-dimensional (2D) monolayer cultures. mdpi.commdpi.comibidi.com These models offer advantages in studying cell-cell interactions, oxygen and nutrient gradients, and the influence of the extracellular matrix, all of which can impact drug response. mdpi.commdpi.com

Co-culture Systems for Studying Intercellular Effects

Co-culture systems serve as valuable in vitro models to investigate the complex interactions between different cell types and the influence of a compound on these interactions. While specific studies detailing the use of co-culture systems solely for Illudin S were not extensively found in the provided search results, co-culture models have been employed in research involving related illudins to assess selective toxicity. For instance, co-cultures of glioblastoma cells and primary neurons have been used to evaluate the selectivity of illudin M and its derivatives, demonstrating the potential of such systems to model the drug's effects within a mixed cell population and assess differential toxicity towards malignant versus non-malignant cells nih.gov. This approach allows for the observation of intercellular effects that may not be apparent in monoculture studies, providing insights into how a compound might behave in a more complex tissue microenvironment.

Proteomic and Metabolomic Profiling in Response to Illudin S

Proteomic analysis has been utilized to investigate the cellular targets and protein interactions of illudins. A chemical proteomic analysis employing illudin-based probes in live cancer cells revealed interactions with multiple protein hits nih.govresearchgate.net. These studies suggest that the mechanism of action of illudins may not rely on targeting a single specific protein but rather involves broader interactions, potentially linked to DNA modification and unselective protein binding nih.gov. While illudins are potent alkylating molecules that can react with bionucleophiles like nucleic acids and interfere with DNA synthesis, they also exhibit unselective protein binding researchgate.net. Further proteomic profiling studies have explored the effects of illudin S and its analogs on specific enzyme activities, such as glutathione reductase (GR). These investigations aimed to understand how these compounds interact with enzymes containing critical thiol groups, providing insights into their potential impact on cellular redox regulation nih.gov.

However, detailed information specifically on metabolomic profiling in response to Illudin S treatment was not prominently featured in the provided search results. Research has described the metabolism of illudin S, including the identification of cyclopropane (B1198618) ring-cleavage metabolites in rat urine, indicating metabolic transformation of the parent compound in vivo tandfonline.comnih.gov. This metabolic processing is crucial for understanding the compound's fate and the nature of the reactive intermediates responsible for its biological effects.

In Vivo Model Systems for Mechanistic Elucidation of Illudin S

Establishment of Relevant Animal Models for Mechanistic Research

Relevant animal models, primarily xenograft models using immunocompromised mice, have been established to study the in vivo activity and mechanisms of illudin S and its derivatives google.comiiarjournals.orgaacrjournals.orgaacrjournals.org. These models involve implanting human cancer cell lines into mice, allowing researchers to evaluate the compound's effects on tumor growth and progression in a living system. Various human tumor types have been used to create xenografts, including pancreatic carcinoma, myeloid leukemia, T-cell leukemia, and pediatric solid tumors google.comiiarjournals.orgaacrjournals.org. The selection of specific cell lines for xenograft models has sometimes been guided by in vitro findings, such as the presence of energy-dependent transport mechanisms in sensitive cell lines like human myeloid leukemia HL60 cells google.com. Rat models have also been utilized to study the metabolism and excretion of illudin S tandfonline.comnih.gov.

Pharmacodynamic Biomarker Identification and Validation

Identifying pharmacodynamic biomarkers is crucial for monitoring a compound's biological effects and predicting treatment response. Research on illudin S and its derivatives has pointed towards DNA adduct formation and components of DNA repair pathways as potential biomarkers. The formation of illudin S-DNA adducts has been investigated, and their quantification in cells can serve as a basis for chemical biomarkers to understand the link between toxin exposure and cellular outcomes nih.govresearchgate.net. Furthermore, studies have shown that cells deficient in certain nucleotide excision repair (NER) pathway components, such as ERCC2 and ERCC3, exhibit increased sensitivity to illudin S and its analog Irofulven (B1672183) aacrjournals.orgcaymanchem.com. This suggests that the status of these DNA repair genes could potentially serve as predictive biomarkers for sensitivity to illudin S-based therapies aacrjournals.org.

Investigation of Compound Distribution and Target Occupancy in Preclinical Models

Investigations into the distribution and target occupancy of illudin S in preclinical models have provided insights into its cellular uptake and interaction with biological molecules. In vitro studies using sensitive human myeloid leukemia HL60 cells and resistant B cells demonstrated that illudin S is rapidly taken up into sensitive cells via a saturable, energy-dependent transport mechanism, a mechanism largely absent in resistant cells nih.govgoogle.comaacrjournals.orgoup.com. This differential transport contributes to the selective toxicity observed with shorter exposure times nih.govoup.com. While direct studies on the detailed in vivo tissue distribution and target occupancy of Illudin S in animal models were not extensively detailed in the provided results, studies on its analog Irofulven in xenograft models have shown rapid distribution and a longer elimination phase aacrjournals.org. Metabolic studies in rats have identified urinary metabolites, indicating the compound undergoes biotransformation in vivo tandfonline.comnih.gov. The understanding of cellular uptake mechanisms from in vitro studies is critical for interpreting in vivo distribution patterns and predicting which tissues or tumor types might accumulate the compound.

In Vivo Pathway Analysis and Molecular Response to Illudin S

In vivo pathway analysis and the study of molecular responses to illudin S have highlighted its impact on DNA integrity and repair mechanisms. Illudin S is known to induce DNA lesions, and studies in various cell lines and in vivo models have shown that these lesions are preferentially processed by transcription-coupled nucleotide excision repair (TC-NER) and replication-coupled repair pathways nih.govresearchgate.neteur.nlnih.gov. Unlike lesions induced by some other agents, illudin-induced DNA adducts appear to be largely ignored by global genome repair pathways researchgate.neteur.nl. Research using CRISPR screens in the presence of Illudin S has identified specific genes involved in TC-NER, such as ELOF1, confirming the critical role of this pathway in cellular tolerance to illudin S nih.govbiorxiv.org.

Illudin S and its derivatives are potent inhibitors of DNA synthesis and can induce S-phase cell cycle arrest iiarjournals.orgaacrjournals.orgselleckchem.com. The DNA damage caused by illudin S can lead to the activation of the replication stress response and ultimately induce apoptosis, particularly in sensitive tumor cells nih.goviiarjournals.orgaacrjournals.org. Transcriptomic profiling in xenograft models treated with illudin S derivatives has suggested codependencies between different DNA repair pathways, indicating potential strategies for combination therapies aacrjournals.org. The molecular response to illudin S is thus characterized by DNA damage, reliance on specific DNA repair pathways for survival, cell cycle perturbations, and the induction of programmed cell death in susceptible cells.

Future Research Directions and Academic Applications of Illudin S

Unexplored Mechanisms and Novel Biological Roles of Illudin S

Despite decades of research, the full spectrum of mechanisms and biological roles of Illudin S remains an active area of investigation. It is established that Illudin S is metabolically activated to reactive intermediates that alkylate DNA, leading to DNA damage cenmed.commedchemexpress.comresearchgate.netcaymanchem.comnih.govnih.gov. This DNA damage appears to be distinct from that induced by other reactive metabolites cenmed.comresearchgate.net. A key aspect of Illudin S activity is its dependence on specific DNA repair pathways. Studies indicate that Illudin S-induced lesions are preferentially processed by transcription-coupled nucleotide excision repair (TC-NER) and, to some extent, post-replication repair (PRR) pathways, while being largely ignored by global genome repair systems researchgate.netcaymanchem.comnih.goveur.nleur.nlresearchgate.netmtu.edu. Further research is needed to fully elucidate the precise structures of the DNA adducts formed by Illudin S and its metabolites researchgate.netnih.gov.

Illudin S has been shown to block the cell cycle at the G1-S phase interface, particularly in certain leukemia cell lines medchemexpress.comcaymanchem.comselleckchem.com. The specific molecular events and signaling pathways triggered by Illudin S that lead to this cell cycle arrest warrant further detailed investigation. Understanding these mechanisms could uncover novel targets within cell cycle regulation pathways.

Integration of Omics Data for Systems-Level Understanding of Illudin S Effects

The advent of high-throughput omics technologies (genomics, transcriptomics, proteomics, metabolomics) presents a significant opportunity to gain a systems-level understanding of Illudin S effects on biological systems. While general challenges and approaches for integrating heterogeneous omics data are being explored researchgate.netisglobal.org, specific integrated multi-omics analyses of Illudin S treatment are areas for future research ksbmb.or.krdntb.gov.uauva.nl.

Integrating data from transcriptomic studies investigating gene expression changes upon Illudin S exposure with proteomic data identifying altered protein levels and interactions could provide insights into the cellular pathways most affected by the compound. Metabolomics could reveal metabolic reprogramming in response to Illudin S-induced stress or damage. Combining these data layers, potentially through network analysis or other integrative bioinformatics approaches, could help to map the complex cellular responses and identify key nodes or pathways critical for sensitivity or resistance to Illudin S. Such integrated analyses could uncover previously unappreciated biological roles and mechanisms of action.

Advancements in Analytical Methodologies for Illudin S Quantification in Research Matrices

Accurate and sensitive quantification of Illudin S in various research matrices is crucial for understanding its pharmacokinetics, cellular uptake, metabolism, and the formation of its active intermediates and DNA adducts. Existing analytical methods for Illudin S quantification in matrices like mushrooms, food, and biological liquids primarily utilize techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.netresearchgate.netffcr.or.jp. These methods have demonstrated sufficient sensitivity and recovery for detecting Illudin S in various samples researchgate.netresearchgate.net.

However, advancements are needed, particularly for the precise quantification and structural characterization of Illudin S-DNA adducts in biological samples researchgate.netnih.gov. While mass spectral analysis has been used to identify potential adducts, their absolute quantification in cells remains an area for development researchgate.netnih.gov. Future research will likely focus on developing more sensitive and specific LC-MS/MS methods, potentially coupled with advanced sample preparation techniques, to accurately measure low levels of Illudin S and its metabolites and adducts in complex biological matrices. This is essential for correlating cellular responses with intracellular drug and adduct concentrations.

Table 1: Examples of Analytical Methods for Illudin S Quantification

| Method | Matrix Type | Detection Limit | Recovery Range | Reference |

| GC-MS | Food (Miso soup), Fungi | 36 pg per injection (in food) | 61-74% (food) | researchgate.net |

| LC-MS/MS | Mushrooms, Biological liquid samples | 0.01-0.2 mg/kg (mushrooms), 0.15-2.0 µg/L (liquids) | 73.0-110.3% | researchgate.net |

| LC-ESI-MS | Cells (for DNA adducts) | Not specified for absolute quant. | Not specified | nih.gov |

Development of Research Tools and Probes Based on Illudin S Structure

The unique spirocyclopropyl-substituted fused 6,5-bicyclic ring system of illudins nih.govresearchgate.net makes them interesting scaffolds for developing novel research tools and probes. Semisynthetic derivatives of Illudin S, such as acylfulvenes and irofulven (B1672183), have already been developed and studied for their improved therapeutic indices and distinct biological activities compared to the parent compound nih.govresearchgate.netresearchgate.net.

Future research can focus on designing and synthesizing new Illudin S analogs with specific modifications to target particular cellular pathways or biomolecules. For instance, developing photoaffinity probes based on the Illudin S structure could allow for the capture and identification of interacting proteins in live cells nih.gov. Similarly, synthesizing fluorescently labeled Illudin S derivatives could enable real-time tracking of its cellular uptake, distribution, and localization. These tools would be invaluable for dissecting the complex cellular pharmacology of Illudin S and its interactions.

Potential for Illudin S and its Analogs as Probes for Biological Pathway Dissection

The selective dependence of Illudin S toxicity on TC-NER and PRR pathways highlights its potential as a chemical probe to study these specific DNA repair mechanisms researchgate.netcaymanchem.comnih.goveur.nleur.nlresearchgate.netmtu.edu. Researchers can utilize Illudin S and its analogs in cell lines deficient in specific repair factors to dissect the roles of these pathways in responding to different types of DNA damage.

For example, studies using cell lines with mutations in TC-NER genes (like CSB or CSA) have shown hypersensitivity to Illudin S, confirming the critical role of this pathway in repairing illudin-induced lesions nih.govresearchgate.netmdanderson.orgoup.com. Further research can employ Illudin S in combination with genetic manipulation (e.g., CRISPR/Cas9 knockouts or siRNA knockdown) of genes involved in various DNA repair and signaling pathways to precisely map the cellular defense mechanisms activated by illudin-induced damage.

Analogs with modified structures or mechanisms of activation could serve as probes to differentiate between various aspects of the cellular response. For instance, comparing the effects of Illudin S (requiring metabolic activation) with a chemically activated analog could help distinguish between the roles of bioactivation and downstream damage response pathways nih.govmtu.edu. This approach allows for a more nuanced understanding of the biological pathways involved in processing illudin-induced damage and the cellular consequences thereof.

Q & A

Q. Example Table: Experimental Design Template

| Parameter | Description | Reference Standard |

|---|---|---|

| This compound Purity | ≥98% (HPLC-validated) | USP Guidelines |

| Cell Line | HepG2 (ATCC HB-8065) | ATCC Database |

| Replicates | n=6 biological, n=3 technical | Power Analysis (α=0.05) |

Advanced: How to resolve contradictions between preclinical and clinical data for this compound?

Answer:

Contradictions often arise from differences in model systems (e.g., murine vs. human metabolism) or dosing regimens. Address these via:

- Translational validation: Use patient-derived xenografts (PDX) or organoids to bridge in vitro and clinical results.

- Meta-analysis: Pool data from independent studies to identify consensus trends or outliers .

- Sensitivity analysis: Test whether small changes in experimental conditions (e.g., pH, temperature) alter outcomes significantly .

Example Workflow:

Replicate preclinical studies under clinical-like conditions (e.g., human plasma protein binding).

Compare pharmacokinetic profiles across species.

Use Bayesian statistics to quantify uncertainty in conflicting datasets.

Basic: How to conduct a rigorous literature review for this compound-related research?

Answer:

- Search strategy: Use Boolean operators in PubMed/Google Scholar:

("this compound" OR [synonyms]) AND ("mechanism of action" OR "pharmacokinetics"). - Screening: Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources .

- Critical appraisal: Use tools like CASP Checklists to evaluate study quality (e.g., bias in clinical trials) .

Advanced: What statistical methods are optimal for analyzing multivariate data in this compound dose-response studies?

Answer:

- Multivariate regression: Model dose-response relationships while controlling for confounders (e.g., patient age, comorbidities).

- Machine learning: Apply random forests or PCA to identify latent variables influencing efficacy/toxicity.

- Time-series analysis: Use mixed-effects models for longitudinal data (e.g., tumor growth inhibition over time).

Validation: Report adjusted R², AIC/BIC scores, and cross-validation accuracy. Avoid overfitting by splitting data into training/validation sets .

Basic: How to ensure ethical compliance in this compound studies involving human subjects?

Answer:

- Informed consent: Disclose risks/benefits using non-technical language; document verbal and written consent.

- IRB approval: Submit protocols for review, emphasizing data anonymization and withdrawal rights.

- Conflict of interest: Declare funding sources (e.g., pharmaceutical sponsors) in the Acknowledgments section .

Advanced: How to optimize the Discussion section when reporting null or negative results for this compound?

Answer:

- Contextualize findings: Compare with similar studies to distinguish between compound-specific effects and broader methodological issues.

- Explore mechanisms: Hypothesize why this compound failed (e.g., off-target effects, bioavailability limitations).

- Recommendations: Propose alternative models (e.g., 3D cell cultures) or combinatorial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.